Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of thiophene, piperidine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonyl chloride, which is then reacted with piperidine to form the thiophene-2-sulfonyl piperidine intermediate. This intermediate is further reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The piperidine and benzothiophene moieties can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Mechanism of Action
The mechanism of action of ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The thiophene and piperidine moieties can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE: Similar structure but lacks the tetrahydrobenzothiophene moiety.
THIOPHENE-2-SULFONYL PIPERIDINE: Contains the thiophene and piperidine moieties but lacks the benzothiophene and carboxylate groups.
ETHYL 4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Contains the benzothiophene and carboxylate groups but lacks the thiophene and piperidine moieties.
Uniqueness
The uniqueness of ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H26N2O5S3 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O5S3/c1-2-28-21(25)18-15-8-3-4-9-16(15)30-20(18)22-19(24)14-7-5-11-23(13-14)31(26,27)17-10-6-12-29-17/h6,10,12,14H,2-5,7-9,11,13H2,1H3,(H,22,24) |
InChI Key |
VVCAPVQLIBKCTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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